

A Comprehensive Technical Guide to Sulfaguanidine (CAS No. 57-67-0)

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Compound of Interest

Compound Name: Sulfaguanidine

Cat. No.: B1359074

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Abstract: This document provides an in-depth technical overview of **Sulfaguanidine**, a sulfonamide antimicrobial agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, mechanism of action, synthesis, and analytical methods. The guide also covers its pharmacokinetic profile, spectrum of activity, clinical applications, and safety data. Quantitative data are presented in structured tables, key processes are visualized using diagrams, and detailed experimental protocols are provided for essential assays.

Physicochemical Properties

Sulfaguanidine is a white, needle-like crystalline powder.^[1] It is characterized by its poor solubility in water but is soluble in dilute mineral acids and boiling water.^{[1][2]} Its color may darken upon exposure to light.^[1]

Table 1: Physicochemical and Identity Data for **Sulfaguanidine**

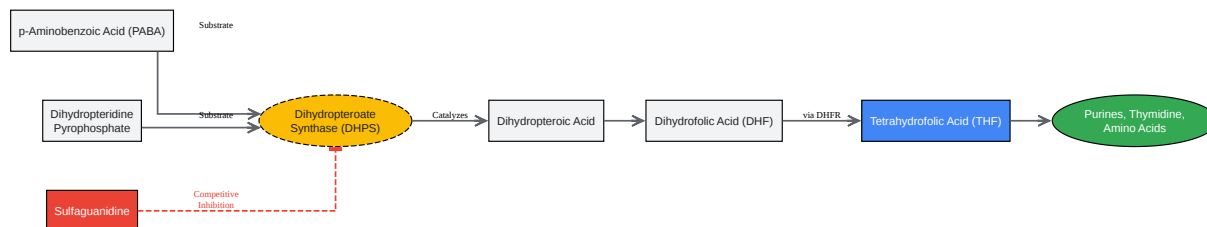
Property	Value	Reference
CAS Number	57-67-0	[3]
Molecular Formula	C ₇ H ₁₀ N ₄ O ₂ S	[3]
Molecular Weight	214.25 g/mol	[3]
IUPAC Name	2-(4-aminophenyl)sulfonylguanidine	[3]
Melting Point	190-193 °C	[1][2]
Solubility	Water: ~1 g/L (25 °C)	[1]
	Boiling Water: ~100 g/L	[1]
	1 M HCl: 50 mg/mL	[4]
	DMSO: ≥9.6 mg/mL	[5]
pKa	2.37 (at 37 °C, uncertain)	[1]

| Appearance | White to off-white needle-like crystalline powder |[1][4] |

Mechanism of Action

Sulfaguanidine exerts its bacteriostatic effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA), an essential precursor for folic acid synthesis in bacteria.[6][7] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. In contrast, mammals obtain folic acid from their diet, which accounts for the selective toxicity of sulfonamides.[6]

The primary target of **Sulfaguanidine** is the enzyme dihydropteroate synthase (DHPS).[6][7] Due to its structural similarity to PABA, **Sulfaguanidine** competitively binds to the active site of DHPS, thereby inhibiting the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate.[6] This blockade disrupts the folic acid pathway, leading to an inability to synthesize purines, thymidine, and certain amino acids, which ultimately arrests bacterial growth and replication.[6]

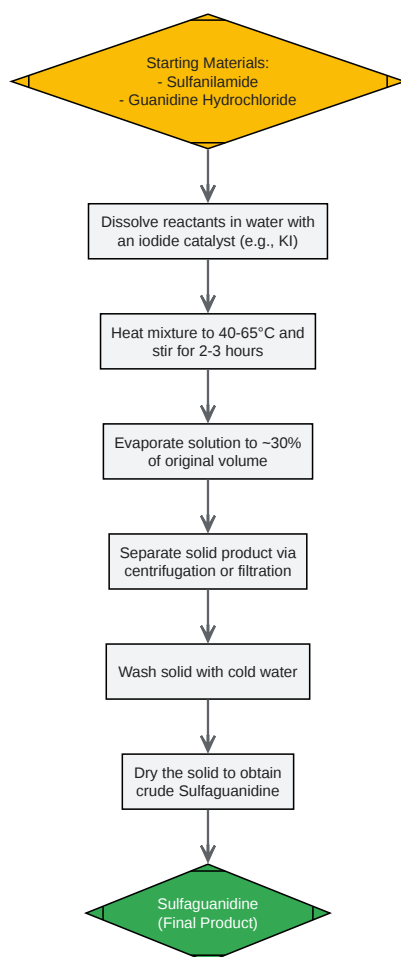


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Sulfaguandine's inhibition of the bacterial folic acid synthesis pathway.

Synthesis and Manufacturing

Sulfaguandine can be synthesized through several routes. A common laboratory and industrial method involves the reaction of a sulfanilamide derivative with a guanidinating agent. One established method is the condensation of N-acetylsulfanilyl chloride with guanidine nitrate in the presence of a base like sodium hydroxide, followed by hydrolysis of the acetyl group.[8] Another approach involves the direct reaction of sulfanilamide with guanidine hydrochloride, catalyzed by an iodide salt.[9]



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A generalized workflow for the synthesis of **Sulfaguanidine**.

Analytical Methods

The identification and quantification of **Sulfaguanidine** in various matrices, such as pharmaceuticals and biological samples, are performed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a prevalent method, often coupled with UV or fluorescence detection.^{[10][11]}

Table 2: Common Analytical Methods for **Sulfaguanidine**

Technique	Method Details	Application	Reference
HPLC-UV	C18 column, gradient elution with methanol/acetonitrile and buffer. UV detection at $\lambda = 260$ nm.	Quantification in medicated animal feeds.	[11]
HPLC-FLD	C18 column, pre-column derivatization with fluorescamine, gradient mobile phase (acetic acid, methanol, acetonitrile).	Multi-residue analysis of sulfonamides in feeds and organic fertilizers.	[10][12]
LC-MS	C18 column, mobile phase of 0.1% formic acid in water/acetonitrile. Positive atmospheric pressure chemical ionization (APCI) MS mode.	Determination in medicated feedingstuffs.	[13]

| Spectrophotometry | Flow injection analysis based on reaction with nitronium ion to form a colored complex, measured at 545 nm. | Determination in pharmaceutical and food samples. | [14][15] |

Pharmacokinetics and Metabolism

Sulfaguanidine is characterized by its poor absorption from the gastrointestinal tract, which is a key feature for its use in treating enteric infections.[2][7] This limited systemic absorption allows the drug to reach high concentrations in the gut where it can exert its antibacterial effect locally.[7] Studies in rats have shown that the absolute bioavailability is significantly lower in adults compared to neonates, indicating that the gastrointestinal tract's maturity influences

absorption.[16][17] The small fraction that is absorbed is primarily metabolized in the liver and excreted via the kidneys.[18]

Table 3: Pharmacokinetic Parameters of **Sulfaguanidine** in Rats

Parameter	Adult Rats	Neonatal Rats	Reference
Dose (IV)	2.5 mg/kg	2.5 mg/kg	[16]
Clearance (CLt)	0.29 L/h/kg	0.14 L/h/kg	[16]
Volume of Distribution (Vdss)	0.65 L/kg	0.59 L/kg	[16]
Dose (Oral)	2.5 mg/kg	2.5 mg/kg	[16]
Cmax	0.41 µg/mL	3.56 µg/mL	[16]
Tmax	1.67 h	1.50 h	[16]

| Absolute Bioavailability | 12.76% | 57.86% [[16] |

Spectrum of Activity and Clinical Applications

Sulfaguanidine is a broad-spectrum bacteriostatic agent, active against a range of Gram-positive and Gram-negative bacteria.[4][19] Its primary clinical use has been in the treatment of gastrointestinal infections, such as bacillary dysentery and other forms of enteritis, due to its poor absorption and high concentration in the gut.[1][7] It has also been used to prevent infections before bowel surgery.[1] While its use has diminished with the advent of more potent and less toxic antibiotics, it remains relevant in veterinary medicine and in regions where newer drugs are less accessible.[3][7]

Safety and Toxicology

The use of **Sulfaguanidine**, like other sulfonamides, is associated with potential adverse effects. Common side effects include gastrointestinal disturbances like nausea and vomiting. [20] More serious, though less common, effects include:

- Allergic Reactions: Skin rashes, itching, and in severe cases, Stevens-Johnson syndrome. [\[20\]](#)
- Renal Toxicity: Crystalluria (crystal formation in urine) can occur, potentially leading to kidney damage. Maintaining adequate hydration is crucial to mitigate this risk.[\[20\]](#)
- Hematologic Effects: Anemia, leukopenia (low white blood cell count), and thrombocytopenia (low platelet count) have been reported.[\[20\]](#)
- Hepatotoxicity: Rare instances of liver damage can occur.[\[20\]](#)

Accidental ingestion may be harmful, and chronic exposure could lead to substance accumulation.[\[21\]](#)

Table 4: Toxicity Data Summary

Effect Type	Observation	Reference
Acute Effects	Irritating to eyes, skin, and respiratory system.	[21]
Chronic Effects	Potential for kidney damage, reduced fertility (animal studies), and developmental toxicity (animal studies).	[21]

| Specific Organ Toxicity | Kidneys (crystalluria), blood (anemia, leukopenia), liver (hepatotoxicity). [\[20\]](#) |

Key Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterial strain.

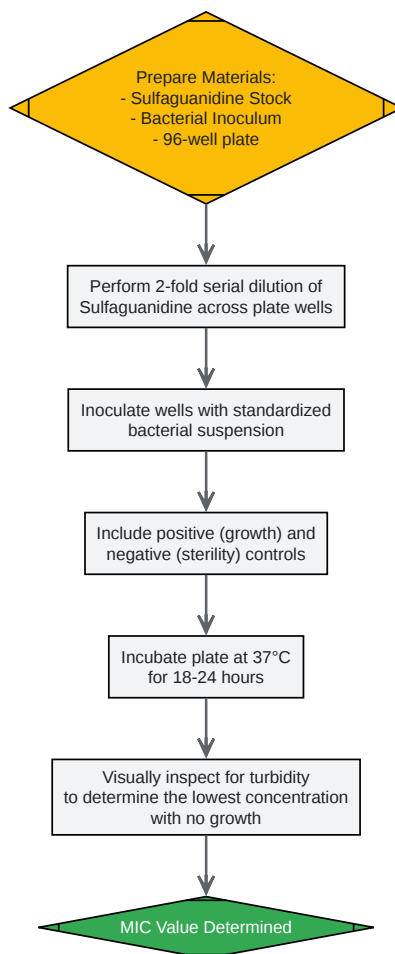
1. Materials and Reagents:

- **Sulfaguanidine** stock solution (e.g., 1024 µg/mL in a suitable solvent like DMSO).
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Bacterial inoculum, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Sterile 96-well microtiter plates.
- Incubator (35-37°C).

2. Procedure:

- Serial Dilution:
 - Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
 - Add 200 µL of the **Sulfaguanidine** stock solution to well 1.
 - Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
 - Well 11 serves as the positive control (broth + inoculum, no drug).
 - Well 12 serves as the negative control (broth only).
- Inoculation:
 - Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be ~110 µL.
- Incubation:
 - Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.
- Reading Results:

- The MIC is defined as the lowest concentration of **Sulfaguanidine** that completely inhibits visible growth of the organism as detected by the unaided eye.



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Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: HPLC Analysis of Sulfaguanidine in a Pharmaceutical Formulation

This protocol provides a general methodology for quantifying **Sulfaguanidine** using HPLC-UV.

1. Instrumentation and Conditions:

- HPLC System: With a UV-Vis detector, pump, and autosampler.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[\[10\]](#)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 260 nm.[\[11\]](#)
- Injection Volume: 20 μ L.

2. Procedure:

- Standard Preparation:
 - Prepare a stock solution of **Sulfaguanidine** reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).[\[10\]](#)
 - Create a series of working standards (e.g., 1, 5, 10, 25, 50 μ g/mL) by diluting the stock solution with the mobile phase.
- Sample Preparation:
 - Accurately weigh a quantity of the powdered pharmaceutical formulation.
 - Dissolve it in a known volume of diluent (e.g., 1 M HCl, then dilute with mobile phase) to achieve an expected concentration within the calibration range.[\[4\]](#)
 - Use sonication or vortexing to ensure complete dissolution.
 - Filter the sample solution through a 0.45 μ m syringe filter before injection.
- Analysis:
 - Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
 - Inject the prepared sample solutions.

- Calculate the concentration of **Sulfaguanidine** in the sample by comparing its peak area to the calibration curve.

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